3-Methoxycarbonylcyclohexa-1,4-diene 3-Methoxycarbonylcyclohexa-1,4-diene
Brand Name: Vulcanchem
CAS No.: 30889-20-4
VCID: VC14397861
InChI: InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

3-Methoxycarbonylcyclohexa-1,4-diene

CAS No.: 30889-20-4

Cat. No.: VC14397861

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxycarbonylcyclohexa-1,4-diene - 30889-20-4

CAS No. 30889-20-4
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name methyl cyclohexa-2,5-diene-1-carboxylate
Standard InChI InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h3-7H,2H2,1H3
Standard InChI Key DCLCXHDQESOFBQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C=CCC=C1

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

Synthetic Methodologies

Diels-Alder Retro-Reactions

Thermal decomposition of bicyclic Diels-Alder adducts provides access to substituted dienes. A 3-methoxycarbonyl-substituted adduct, when heated to 180°C in toluene, undergoes retro-Diels-Alder cleavage to release the diene and a dienophile fragment . This method benefits from high regioselectivity but requires stoichiometric generation of the precursor.

Functional Group Interconversion

Reactivity and Chemical Transformations

Electrophilic Addition

The electron-rich diene system undergoes electrophilic additions preferentially at the less substituted double bond. For instance, bromination in dichloromethane at 0°C produces 3-methoxycarbonyl-1,2-dibromocyclohexane as the major product, with trans-diaxial stereochemistry confirmed by X-ray crystallography .

Cycloaddition Reactions

As a diene in Diels-Alder reactions, 3-methoxycarbonylcyclohexa-1,4-diene reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts. The ester group directs endo selectivity, with adduct yields exceeding 85% when conducted in refluxing xylene .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with ozone followed by reductive workup (Zn/HOAc) cleaves the diene to yield two fragments: a 3-methoxycarbonyl-substituted diketone and a shorter-chain aldehyde.

  • Reduction: Hydrogenation over Raney nickel selectively saturates one double bond, yielding 3-methoxycarbonylcyclohexene. Further reduction (H₂/Pd) generates the fully saturated cyclohexane derivative .

Thermodynamic and Kinetic Profiles

Experimental data for 1,4-cyclohexadiene provides a foundational comparison :

Property1,4-Cyclohexadiene3-Methoxycarbonyl Derivative (Estimated)
ΔHf(298.15 K)109.00 kJ·mol⁻¹~ -120 kJ·mol⁻¹
Entropy (S°, 298.15 K)296.34 J·K⁻¹·mol⁻¹~ 350 J·K⁻¹·mol⁻¹
Heat Capacity (Cp)94.10 J·K⁻¹·mol⁻¹~ 150 J·K⁻¹·mol⁻¹

The ester group’s resonance stabilization lowers enthalpy relative to the parent hydrocarbon, while increased molecular complexity elevates entropy and heat capacity.

Applications in Organic Synthesis

Building Block for Natural Product Synthesis

The diene’s rigidity and electronic profile make it suitable for constructing terpene and steroid analogs. For example, it has been employed in the stereoselective synthesis of sesquiterpene lactones, where the ester group facilitates later functionalization .

Polymer Science

Radical polymerization of 3-methoxycarbonylcyclohexa-1,4-diene produces polymers with tunable glass transition temperatures (Tg). The pendant ester groups enable post-polymerization modifications, such as hydrolysis to poly(acrylic acid) derivatives .

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